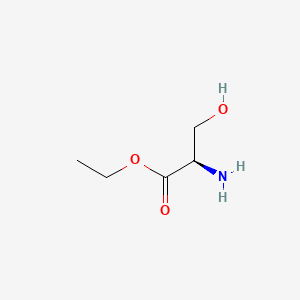

(R)-Ethyl 2-amino-3-hydroxypropanoate

Description

Significance as a Chiral Building Block within Organic Synthesis

The utility of (R)-Ethyl 2-amino-3-hydroxypropanoate as a chiral building block stems from its enantiomerically pure structure. In the synthesis of pharmaceuticals and other biologically active compounds, achieving the correct stereochemistry is often crucial for therapeutic efficacy. The use of pre-existing chiral molecules, such as Ethyl D-serinate, provides an efficient pathway to introduce a specific stereocenter into a target molecule, thereby avoiding the need for complex asymmetric reactions or challenging chiral separations.

One notable application of a close derivative, D-serine methyl ester, is in the enantioselective synthesis of (−)-α-kainic acid, a potent neuroexcitatory agent. mdpi.com This synthesis highlights the ability to leverage the stereocenter of the serine derivative to control the stereochemistry of the final product. Similarly, D-serine has been utilized as a starting material for the asymmetric synthesis of the dopamine (B1211576) D1 agonist, dihydrexidine. tcgls.com These examples underscore the strategic importance of D-serine and its esters in constructing complex chiral molecules.

The functional groups of this compound offer a range of synthetic possibilities. The amino and hydroxyl groups can be protected or modified to participate in various chemical transformations, such as nucleophilic substitutions, additions, and cyclizations. The ethyl ester provides a handle for further modifications, including reduction to an alcohol or conversion to other functional groups.

| Property | Value |

|---|---|

| CAS Number | 145937-64-0 |

| Molecular Formula | C5H11NO3 |

| Molecular Weight | 133.15 g/mol |

| Appearance | Not specified |

| Boiling Point (Predicted) | 247.9±20.0 °C |

| Density (Predicted) | 1.146±0.06 g/cm3 |

Overview of Amino Acid Ester Derivatives as Synthetic Intermediates

Amino acid esters, in general, are widely recognized as important intermediates in organic synthesis. The esterification of the carboxylic acid group of an amino acid serves several purposes. It protects the carboxyl group from unwanted reactions while allowing the amino group to be selectively modified. Furthermore, the ester group can enhance the solubility of the amino acid in organic solvents, facilitating its use in a broader range of reaction conditions.

These derivatives are fundamental in peptide synthesis, where the ester group of one amino acid is coupled with the amino group of another. Beyond peptide chemistry, amino acid esters are employed in the synthesis of a diverse array of compounds, including alkaloids, antibiotics, and other natural products. Their bifunctional nature allows them to serve as scaffolds for the introduction of various substituents, leading to the creation of extensive libraries of chiral compounds for drug discovery and other applications.

Contextualization within Chiral Pool Synthesis Strategies

Chiral pool synthesis is a powerful strategy in organic chemistry that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. ankara.edu.trresearchgate.net This approach leverages the inherent chirality of natural compounds, such as amino acids, sugars, and terpenes, to efficiently construct target molecules with the desired stereochemistry. By starting with a molecule that already possesses one or more stereocenters, chemists can significantly reduce the number of synthetic steps and avoid the challenges associated with creating chirality from achiral precursors.

This compound is a prime example of a chiral pool starting material. Derived from the naturally available D-serine, it provides a cost-effective and efficient entry point into a variety of chiral synthetic pathways. For instance, D-serine has been used to synthesize chiral glycerides through a stereospecific diazotization reaction to form glyceric acid, which is then further transformed. nih.gov This process demonstrates how the stereochemical information embedded in the starting amino acid is transferred to the final product.

The strategic selection of a chiral pool starting material is a critical aspect of synthetic design. The structure of the chosen molecule should ideally contain a significant portion of the carbon skeleton and the correct stereochemistry required for the target molecule. This compound, with its defined stereocenter and versatile functional groups, fits this criterion for a wide range of synthetic targets, making it a valuable component of the chiral pool.

| Compound Name | Synonyms | Molecular Formula | CAS Number |

|---|---|---|---|

| This compound | Ethyl D-serinate; D-Serine ethyl ester | C5H11NO3 | 145937-64-0 |

| D-Serine | (R)-2-Amino-3-hydroxypropanoic acid | C3H7NO3 | 312-84-5 |

| D-Serine methyl ester | Methyl D-serinate | C4H9NO3 | 16664-88-9 |

| (−)-α-Kainic acid | C10H15NO4 | 487-79-6 | |

| Dihydrexidine | C17H19NO2 | 123039-93-0 | |

| Glyceric acid | 2,3-Dihydroxypropanoic acid | C3H6O4 | 473-81-4 |

Structure

3D Structure

Properties

IUPAC Name |

ethyl (2R)-2-amino-3-hydroxypropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-2-9-5(8)4(6)3-7/h4,7H,2-3,6H2,1H3/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCXXDSWWDWUHS-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of R Ethyl 2 Amino 3 Hydroxypropanoate

Reactions at the Amino and Hydroxyl Functionalities

The presence of both a nucleophilic amino group and a hydroxyl group allows for a range of selective transformations, often requiring the use of protecting groups to achieve regioselectivity. organic-chemistry.org

The primary amino group can be protected using standard methodologies to prevent its participation in undesired side reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For instance, the reaction of (R)-Ethyl 2-amino-3-hydroxypropanoate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) would yield (R)-Ethyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate. medchemexpress.com This protection strategy is crucial for subsequent reactions involving the hydroxyl or ester functionalities.

Similarly, the primary hydroxyl group can be protected to allow for selective reactions at the amino group. Silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are commonly employed for the protection of hydroxyl groups. The reaction with the corresponding silyl chloride in the presence of a base like imidazole (B134444) would afford the O-protected derivative.

Selective acylation or alkylation of the amino and hydroxyl groups can also be achieved, often depending on the reaction conditions. For example, under basic conditions, the more nucleophilic amino group will preferentially react with an acylating agent.

Ester Functional Group Transformations

The ethyl ester group of this compound is susceptible to various transformations typical of carboxylic acid esters.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, (R)-2-amino-3-hydroxypropanoic acid (D-serine), under either acidic or basic conditions. wikipedia.orgchemguide.co.uk Acid-catalyzed hydrolysis, typically using a dilute mineral acid like HCl or H₂SO₄, is a reversible process. libretexts.orglibretexts.org Base-mediated hydrolysis, or saponification, using a base such as sodium hydroxide, is an irreversible reaction that yields the carboxylate salt, which upon acidic workup gives the free carboxylic acid. wikipedia.org

Transesterification: The ethyl group of the ester can be exchanged with other alkyl groups through transesterification. wikipedia.orgmasterorganicchemistry.com This reaction is typically catalyzed by either an acid or a base and is driven to completion by using a large excess of the desired alcohol. mdpi.comorganic-chemistry.org For example, reacting the ethyl ester with methanol (B129727) in the presence of an acid catalyst would produce the corresponding methyl ester. researchgate.net

Reduction: The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to yield (R)-2-aminopropane-1,3-diol, also known as D-serinol. During this process, the chiral center at the alpha-carbon is typically unaffected.

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction is generally slower than the acylation of amines with acid chlorides but can be facilitated by heating or through the use of specific catalysts.

Below is a table summarizing the transformations of the ester functional group:

| Reaction | Reagents | Product |

| Hydrolysis (Acidic) | H₃O⁺ | (R)-2-amino-3-hydroxypropanoic acid |

| Hydrolysis (Basic) | 1. NaOH, H₂O 2. H₃O⁺ | (R)-2-amino-3-hydroxypropanoic acid |

| Transesterification | R'OH, H⁺ or RO⁻ | (R)-R' 2-amino-3-hydroxypropanoate |

| Reduction | LiAlH₄ | (R)-2-aminopropane-1,3-diol |

| Amidation | R'R''NH | (R)-2-amino-N-(R',R'')-3-hydroxypropanamide |

Stereospecificity and Stereoselectivity in Reactions Involving the Chiral Center

The chiral center at the C2 position of this compound plays a crucial role in the stereochemical outcome of many of its reactions. Reactions involving this chiral center can proceed with either retention or inversion of configuration, depending on the mechanism.

In nucleophilic substitution reactions at the α-carbon, the stereochemistry is a key consideration. For instance, reactions that proceed through an Sₙ2 mechanism will result in an inversion of the stereocenter. Conversely, reactions that involve the formation of an intermediate where the stereocenter is not directly attacked, or reactions proceeding through a double Sₙ2 mechanism, can lead to retention of configuration.

The stereochemistry of the starting material can also direct the formation of new stereocenters in the product, a phenomenon known as diastereoselectivity. When reacting with a chiral reagent or in a chiral environment, the diastereomeric transition states will have different energies, leading to a preference for the formation of one diastereomer over the other.

Cyclization Reactions and Formation of Heterocyclic Derivatives

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.

Oxazolidinones: The amino and hydroxyl groups can react with phosgene (B1210022) or its equivalents to form oxazolidin-2-ones. nih.govorganic-chemistry.orgbeilstein-journals.org For example, treatment with a carbonylating agent can lead to the formation of a five-membered heterocyclic ring. This transformation is stereospecific, with the stereochemistry at the C4 position of the resulting oxazolidinone being derived from the C2 of the starting amino acid ester. The synthesis of these compounds can also be achieved from enantiomerically pure aziridines, which can be derived from serine, with retention of configuration. bioorg.org

Dihydropyridines: While not a direct cyclization of the molecule itself, β-amino esters are key components in the Hantzsch pyridine (B92270) synthesis and related reactions to form dihydropyridines. chemrxiv.orgchemrxiv.org The amino group of one molecule can react with a β-dicarbonyl compound, and the resulting enamine can then participate in a condensation reaction to form the dihydropyridine (B1217469) ring system. nih.gov

Indole (B1671886) Derivatives: Serine derivatives can be utilized in the synthesis of indole rings, a common motif in pharmaceuticals and natural products. rsc.orgopenmedicinalchemistryjournal.commedjchem.comorganic-chemistry.orgresearchgate.net For instance, the Fischer indole synthesis can be employed, where a phenylhydrazine (B124118) reacts with a carbonyl compound derived from the serine ester to form the indole nucleus.

Aziridine-2-carboxylic Esters: The conversion of this compound to an aziridine-2-carboxylic ester involves the activation of the hydroxyl group to a good leaving group, followed by intramolecular nucleophilic attack by the amino group. ru.nlbeilstein-journals.orgmdpi.comrsc.org This cyclization is a stereospecific Sₙ2 reaction, resulting in an inversion of configuration at the carbon bearing the leaving group. The resulting aziridine (B145994) is a highly strained, yet synthetically versatile, three-membered heterocycle.

The following table outlines the heterocyclic derivatives that can be formed from this compound:

| Heterocyclic Derivative | General Method |

| Oxazolidinones | Reaction with a carbonylating agent |

| Dihydropyridines | Hantzsch-type synthesis with a β-dicarbonyl compound |

| Indole Derivatives | Fischer indole synthesis with a phenylhydrazine |

| Aziridine-2-carboxylic Esters | Activation of hydroxyl group and intramolecular cyclization |

Kinetic and Thermodynamic Studies of Reaction Mechanisms

The reaction mechanisms of this compound and related serine derivatives have been the subject of kinetic and thermodynamic investigations to understand their stability and reactivity.

Thermolysis: The thermal decomposition of serine has been studied, and it has been found that the primary gaseous product is carbon dioxide. researchgate.net The thermolysis of serine can lead to decarboxylation at temperatures between 200 and 300°C. researchgate.net Computational studies on the decomposition of serine in the gas phase suggest that the initial major pathway is dehydration, leading to the formation of 2-aminoacrylic acid. nih.gov

Decarboxylation Pathways: Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide. wikipedia.org For amino acids, this process can be enzyme-catalyzed or occur under thermal conditions. The decarboxylation of free serine is a significant biological pathway for the production of ethanolamine. oup.comuniprot.orgelifesciences.org Mechanistically, non-enzymatic decarboxylation of β-hydroxy amino acids like serine can be facilitated by heating, often proceeding through a cyclic transition state. masterorganicchemistry.com The presence of the ester group in this compound would influence the conditions required for decarboxylation compared to the free acid.

Kinetic studies on the reactions of serine esters, such as hydrolysis, can provide valuable information about the reaction rates and the factors that influence them. For example, the hydrolysis of L-serine ethyl ester has been studied in the context of enzyme catalysis, providing insights into enzyme kinetics and substrate specificity.

Stereochemical Characterization and Control in Research Applications

Analytical Methods for Enantiomeric Purity and Enantiomeric Excess Determination

The enantiomeric excess (ee) is a measure of the purity of a chiral compound, indicating the degree to which one enantiomer is present in excess of the other. Accurate determination of ee is critical, as the enantiomeric purity of starting materials directly influences the stereoselectivity of a reaction and the purity of the final product. Several chromatographic techniques are employed for this purpose, with chiral gas chromatography (GC) being a prominent method.

Chiral Gas Chromatography (GC): Chiral GC is a powerful technique for separating and quantifying enantiomers. For non-volatile compounds like amino acid esters, a derivatization step is typically required to increase their volatility. This often involves converting the amino and hydroxyl groups into less polar functionalities, such as N-trifluoroacetyl-O-alkyl esters. The derivatized enantiomers are then passed through a capillary column containing a chiral stationary phase (CSP). These CSPs, often based on cyclodextrin (B1172386) derivatives, create a chiral environment where the two enantiomers interact diastereomerically, leading to different retention times and allowing for their separation and quantification. The relative peak areas of the two enantiomers in the resulting chromatogram are used to calculate the enantiomeric excess. Modern comprehensive two-dimensional GC methods can achieve high accuracy in determining ee, with errors often in the range of ±0.5%–2.5%.

Other relevant techniques include Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), which also utilize chiral stationary phases. SFC, in particular, is noted for its high potential in chiral separations, offering short analysis times and the ability to quantify enantiomeric impurities at levels below 0.05%.

| Technique | Principle | Sample Preparation | Key Advantages | Typical Sensitivity |

|---|---|---|---|---|

| Chiral Gas Chromatography (GC) | Differential interaction of enantiomers with a chiral stationary phase in the gas phase. | Derivatization to volatile analogues is often required for amino acids. | High resolution and sensitivity. | Can detect impurities at pg levels. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase. | Often requires minimal sample preparation. | Wide applicability, robust, and can be used for both analytical and preparative separations. | Varies widely with detector; typically ng to µg range. |

| Chiral Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase for separation on a chiral stationary phase. | Minimal sample preparation. | Fast analysis times, reduced solvent consumption, and high efficiency. | Can quantify impurities at levels of 0.05% to 0.1%. |

Assignment of Absolute Configuration

The assignment of the absolute spatial arrangement of atoms in a chiral molecule is fundamental. For (R)-Ethyl 2-amino-3-hydroxypropanoate, confirming the 'R' configuration at the C2 carbon is essential.

X-ray Crystallographic Analysis: The most definitive method for determining absolute configuration is single-crystal X-ray crystallography. This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the unambiguous determination of the spatial arrangement of every atom. To apply this method, the compound must first be crystallized. If the parent compound does not form suitable crystals, it can be converted into a derivative. The analysis of a suitable crystal, particularly using anomalous dispersion, can establish the absolute stereochemistry without reference to any other chiral molecule. This method was famously used by Johannes Martin Bijvoet in 1951 to confirm the absolute configuration of (+)-glyceraldehyde. While powerful, the primary challenge is the prerequisite of obtaining a high-quality single crystal.

Spectroscopic and Other Methods: In cases where X-ray crystallography is not feasible, other techniques can be employed. These include:

Vibrational Circular Dichroism (VCD): An infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. By comparing the experimental VCD spectrum to that predicted by quantum chemical calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration can be assigned.

Nuclear Magnetic Resonance (NMR) with Chiral Shift Reagents: The addition of a chiral auxiliary, such as a chiral lanthanide shift reagent, to a solution of enantiomers can lead to the formation of transient diastereomeric complexes. These complexes exhibit different chemical shifts in the NMR spectrum, allowing not only for the determination of enantiomeric excess but also, in some cases, for the assignment of absolute configuration by comparing the spectra to known standards.

Diastereoselective Synthesis and Control in Generating Derivatives

This compound is a valuable chiral precursor for the synthesis of more complex molecules with multiple stereocenters. In such syntheses, it is crucial to control the stereochemical outcome of new stereocenters relative to the existing one. This is known as diastereoselective synthesis.

The inherent chirality of the serine backbone can be exploited to direct the stereochemistry of subsequent reactions in a process called substrate-controlled diastereoselection. A well-known example involves the use of Garner's aldehyde, which is readily synthesized from D-serine (the parent amino acid of this compound). Garner's aldehyde, an N,O-protected serine derivative, serves as a common starting material for the stereocontrolled synthesis of unusual amino acids.

In these synthetic pathways, the existing (R)-stereocenter at the α-carbon influences the facial selectivity of nucleophilic additions to adjacent carbonyl groups or the approach of reagents to other reactive sites. This steric hindrance and electronic guidance force the incoming group to attack from the less hindered face, leading to the preferential formation of one diastereomer over the other. By carefully selecting reagents and reaction conditions, chemists can achieve high levels of diastereoselectivity, enabling the construction of complex target molecules with precisely defined stereochemistry at multiple centers.

Computational and Theoretical Studies on R Ethyl 2 Amino 3 Hydroxypropanoate

Quantum Mechanical (QM) Calculations for Conformational Analysis and Energetics

Quantum mechanical calculations are instrumental in exploring the conformational landscape of a molecule to identify its most stable three-dimensional structures. For (R)-Ethyl 2-amino-3-hydroxypropanoate, such an analysis would involve rotating the single bonds to map the potential energy surface. This process identifies various conformers and calculates their relative energies to determine the most energetically favorable shapes.

Methods like Density Functional Theory (DFT) are frequently used for such calculations, providing a balance between accuracy and computational cost. The choice of basis set is also crucial for obtaining reliable results. A comprehensive conformational analysis would yield data on dihedral angles, bond lengths, and bond angles for each stable conformer.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and not based on published experimental or computational data.

| Conformer | Relative Energy (kcal/mol) | Population (%) at 298.15 K |

|---|---|---|

| C1 | 0.00 | 75.3 |

| C2 | 1.25 | 12.8 |

| C3 | 2.50 | 2.2 |

Modeling of Reaction Pathways and Transition States

Computational modeling can elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for understanding the reaction's feasibility and kinetics.

These models can predict the activation energy, which is the energy barrier that must be overcome for the reaction to occur. This information is valuable for optimizing reaction conditions and predicting the formation of different products. For instance, the hydrolysis of the ester group in this compound could be modeled to understand its mechanism under acidic or basic conditions.

Investigations into Solute-Solvent Interactions and Solvent Effects on Reactivity

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational models can simulate these interactions to predict how different solvents affect the molecule's conformation, stability, and reactivity.

Implicit and explicit solvation models are two common approaches. Implicit models treat the solvent as a continuous medium, while explicit models include individual solvent molecules in the calculation. These studies can reveal the nature of solute-solvent interactions, such as hydrogen bonding, and quantify their impact on the molecule's properties. For example, the relative stability of different conformers can change in polar versus nonpolar solvents.

Prediction of Kinetic and Thermodynamic Parameters using Computational Models

Computational models are capable of predicting various kinetic and thermodynamic parameters for reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to determine key thermodynamic quantities.

Kinetic parameters such as rate constants can be estimated using transition state theory. These predictions are valuable for understanding reaction dynamics and for designing new synthetic routes.

Table 2: Hypothetical Predicted Thermodynamic Data for a Reaction This table is for illustrative purposes and does not represent published data for this compound.

| Parameter | Value |

|---|---|

| Enthalpy of Reaction (ΔH) | -15.5 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -12.2 kcal/mol |

| Entropy of Reaction (ΔS) | -11.1 cal/(mol·K) |

Applications As a Chiral Building Block in Complex Chemical Syntheses

Intermediate in the Synthesis of Biologically Active Compounds

The enantiomerically pure nature of (R)-Ethyl 2-amino-3-hydroxypropanoate makes it an essential intermediate in the synthesis of numerous biologically active compounds. Its defined stereochemistry is crucial for the specific interactions required for therapeutic efficacy.

Researchers have utilized this compound in the creation of novel serine analogues and peptidomimetics. For instance, it serves as a starting material for chiral furan (B31954) amino acid analogues of D-serine. researchgate.net These analogues can be transformed into stable Fmoc activated derivatives, preparing them for incorporation into peptides. researchgate.net This process allows for the development of peptides with modified structures and potentially enhanced biological activities. The ability to introduce conformational constraints into serine analogues is key for developing ligands for biologically significant macromolecules. researchgate.net

Construction of Advanced Pharmaceutical Scaffolds and Precursors

This compound is a cornerstone in the construction of advanced pharmaceutical scaffolds, which form the core structures of many drugs. Its inherent chirality is transferred to the final scaffold, which is often a critical factor for pharmacological activity.

One significant application is in the synthesis of chiral 2-amino-3-phenylpropanol building blocks. nih.gov These scaffolds are accessed through a series of chemical transformations, including asymmetric hydrogenation, which allows for high enantiomeric excess. nih.gov Furthermore, derivatives of this compound, such as chiral bicyclic N,O-acetals, provide access to quaternary β-amino acids, which are attractive components in medicinal chemistry and peptidomimetics. nih.gov The strategic use of this building block enables the creation of diverse and complex molecular architectures necessary for modern drug discovery. nih.govnih.gov

Synthesis of Substituted Beta-Amino Acid Esters and Derivatives

The synthesis of β-amino acids and their derivatives is an area of intense research due to their presence in numerous natural products and their utility as building blocks for peptidomimetics and other biologically active molecules. researchgate.net this compound serves as a key precursor in the stereoselective synthesis of these valuable compounds.

A common strategy involves the transformation of the α-amino acid structure into a β-amino acid structure. For example, α-substituted isoserines derived from this compound can be converted into enantiopure β-amino acids. nih.gov This transformation can proceed through intermediates like five-membered cyclic sulfamidates, which can be regioselectively opened by various nucleophiles to yield a range of α-alkyl-α-heterofunctionalized-β-alanines. nih.gov This methodology provides access to chiral β-amino acids bearing a quaternary stereocenter, which are challenging to synthesize by other means. nih.gov

Development of Chiral Liquid Crystals and Functional Materials

The transfer of chirality from a molecular level to a macroscopic level is a fundamental principle in materials science, particularly in the development of chiral liquid crystals. This compound and its derivatives are employed as chiral dopants to induce helical structures in nematic liquid crystal phases, resulting in cholesteric liquid crystals (CLCs). rsc.orgresearchgate.net

When a chiral molecule, such as a derivative of Ethyl D-serinate, is introduced into a nematic liquid crystal host, it can induce a helical twist in the arrangement of the host molecules. nih.gov This phenomenon, known as the "Sergeants and Soldiers" effect, amplifies the molecular chirality to create a macroscopic helical superstructure. arxiv.org The efficiency of this chirality transfer, and thus the helical twisting power (HTP) of the dopant, is highly dependent on the molecular structure of the chiral additive. rsc.org Researchers have synthesized novel chiral dopants to study this relationship and develop CLCs with specific properties for applications in displays and smart materials. rsc.orgresearchgate.net

Formation of Complex Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the structural basis for a vast number of pharmaceuticals. This compound is a valuable starting material for the enantioselective synthesis of various complex heterocyclic systems. nih.gov

The amino and hydroxyl functionalities of this building block can be strategically manipulated to form rings. For example, it is a precursor for the synthesis of chiral oxazolidine (B1195125) and thiazolidine (B150603) derivatives. These heterocycles can then be incorporated into more complex structures, such as dirhodium catalysts used in asymmetric aziridination and cyclopropanation reactions. rsc.org The synthesis of novel triazino-, triazepino-, and triazocinoquinazolinones has also been achieved using amino acids as starting materials, showcasing the versatility of these building blocks in creating diverse heterocyclic scaffolds with potential biological activity. nih.gov

Preparation of Isotopically Labeled Analogues for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and tracking metabolic pathways. nih.gov The synthesis of isotopically labeled analogues of this compound allows researchers to probe the intricate details of biochemical and chemical processes.

For instance, deuterium-labeled D-serine (D-Serine-d3) is used to study the kinetics and mechanisms of enzymes. nih.govmedchemexpress.com By replacing specific hydrogen atoms with deuterium, scientists can investigate kinetic isotope effects, which provide insight into the rate-limiting steps of enzymatic reactions. nih.gov These labeled compounds are crucial in studies of amino acid metabolism and neurotransmission, where they help to differentiate between endogenous and exogenously supplied molecules and to quantify their flux through various pathways. nih.govnih.gov The use of stable isotopes like deuterium, ¹³C, and ¹⁵N in labeling D-serine derivatives is a powerful technique for advancing our understanding of complex biological systems. nih.goveurisotop.com

Green Chemistry Principles in the Research and Synthesis of R Ethyl 2 Amino 3 Hydroxypropanoate

Development of Sustainable Synthesis Routes

Traditional chemical synthesis routes often rely on harsh reagents, stoichiometric amounts of catalysts, and multi-step processes that generate significant waste. In contrast, sustainable synthesis pathways for (R)-Ethyl 2-amino-3-hydroxypropanoate are increasingly leveraging biocatalysis and chemoenzymatic methods. These approaches offer high selectivity and efficiency under mild reaction conditions, aligning with the core tenets of green chemistry.

Enzymatic and chemoenzymatic strategies are at the forefront of developing sustainable routes. For instance, the use of lipases for the esterification of D-serine presents a greener alternative to conventional chemical methods. Lipases, operating in non-aqueous media, can catalyze the reaction between D-serine and ethanol (B145695) with high specificity, minimizing the formation of byproducts. Furthermore, research into enzymatic cascades, where multiple enzymatic reactions are performed in a single pot, is paving the way for more streamlined and efficient syntheses.

Another promising avenue is the kinetic resolution of racemic mixtures of ethyl 2-amino-3-hydroxypropanoate. Enzymes can selectively acylate or hydrolyze one enantiomer, leaving the desired (R)-enantiomer in high purity. This method, while not a direct synthesis, provides a sustainable route to the optically pure compound from a racemic starting material.

Utilization of Bio-Based Starting Materials and Feedstocks

The shift away from petrochemical-derived starting materials towards renewable bio-based feedstocks is a cornerstone of green chemistry. The synthesis of this compound is well-positioned to benefit from this transition, as its precursor, D-serine, can be produced through fermentation processes.

Microbial fermentation using engineered strains of bacteria, such as Escherichia coli, can produce D-serine from simple sugars derived from biomass. This biotechnological approach offers a renewable and potentially more sustainable source of the key starting material compared to traditional chemical synthesis. Additionally, enzymatic racemization of L-serine, which is more readily available from natural sources, can be employed to produce the required D-enantiomer. This process utilizes enzymes like serine racemase, further integrating biocatalysis into the production of the foundational feedstock.

The ethanol required for the esterification step can also be sourced from biomass through fermentation, making the entire synthesis of this compound potentially derivable from 100% bio-based feedstocks.

Application of Environmentally Benign Solvents (e.g., Ethyl Lactate)

The choice of solvent plays a critical role in the environmental impact of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to recycle. Green chemistry promotes the use of environmentally benign solvents, and ethyl lactate (B86563) has emerged as a promising alternative for the synthesis of amino acid esters.

Ethyl lactate is a bio-based solvent derived from the fermentation of corn starch. It is biodegradable, non-toxic, and has a high boiling point, which reduces volatile organic compound (VOC) emissions. Its properties make it a suitable medium for enzymatic reactions, including lipase-catalyzed esterifications. The use of ethyl lactate as a solvent in the synthesis of this compound would significantly reduce the environmental footprint of the process compared to using conventional solvents like toluene (B28343) or dichloromethane.

Research has demonstrated the effectiveness of ethyl lactate in various organic reactions, highlighting its potential to replace hazardous solvents without compromising reaction efficiency.

Minimization of Waste and Maximization of Atom Economy

A key metric in green chemistry is atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal reaction has a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

D-serine + Ethanol → this compound + Water

In this reaction, the only byproduct is water, which is environmentally benign. This contrasts sharply with many traditional organic reactions that generate significant amounts of waste.

To illustrate the concept of atom economy, a theoretical calculation for the lipase-catalyzed esterification of D-serine is presented below.

Interactive Data Table: Theoretical Atom Economy of this compound Synthesis

| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) |

| D-serine | C₃H₇NO₃ | 105.09 | 1 | 105.09 |

| Ethanol | C₂H₆O | 46.07 | 1 | 46.07 |

| Total Reactants | 151.16 | |||

| Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) |

| This compound | C₅H₁₁NO₃ | 133.15 | 1 | 133.15 |

| Water | H₂O | 18.015 | 1 | 18.015 |

| Total Products | 151.16 |

Atom Economy Calculation:

Formula: (Molecular Mass of Desired Product / Total Molecular Mass of Reactants) x 100%

Calculation: (133.15 g/mol / 151.16 g/mol ) x 100% = 88.08%

This high atom economy, coupled with the use of biocatalysts that can be recycled and reused, significantly minimizes waste generation, making the synthesis of this compound a prime candidate for the application of green and sustainable chemical practices.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry, Infrared Spectroscopy)

Spectroscopic techniques are fundamental in elucidating the molecular structure of (R)-Ethyl 2-amino-3-hydroxypropanoate by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In ¹H NMR spectroscopy, the chemical environment of each proton is revealed. For this compound, the spectrum would exhibit characteristic signals for the ethyl ester group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), as well as signals for the protons on the propanoate backbone. The ¹³C NMR spectrum complements this by identifying the chemical shifts of each unique carbon atom, including the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the serine backbone. st-andrews.ac.uk

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), this compound would be expected to show a molecular ion peak corresponding to its molecular weight. A common fragmentation pattern for amino acid esters involves the loss of the alkoxycarbonyl group. nih.gov

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show broad absorption bands corresponding to the O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm⁻¹. A strong absorption band around 1730 cm⁻¹ is indicative of the C=O stretch of the ester group. st-andrews.ac.uk

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Expected Value |

|---|

Chromatographic Techniques for Separation and Purity Analysis (e.g., HPLC, GC)

Chromatographic methods are essential for separating this compound from impurities and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like amino acid esters. Reversed-phase HPLC (RP-HPLC) is a common mode used, where a nonpolar stationary phase is paired with a polar mobile phase. For chiral compounds such as this, specialized chiral stationary phases are necessary to separate the (R) and (S) enantiomers, which is critical for assessing enantiomeric purity. Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be employed for the separation of underivatized amino acids and their esters. helixchrom.comethz.ch

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile compounds. Amino acid esters often require derivatization to increase their volatility and thermal stability for GC analysis. researchgate.net Common derivatization reagents include trifluoroacetylacetone and ethyl chloroformate. researchgate.net Following derivatization, the compound can be separated on a suitable capillary column and detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS). researchgate.netscielo.br

Table 2: Typical Chromatographic Conditions for Amino Acid Ester Analysis

| Technique | Parameter | Typical Conditions |

|---|---|---|

| HPLC | Column | Chiral Stationary Phase (e.g., cellulose (B213188) or cyclodextrin-based) or C18 |

| Mobile Phase | Isocratic or gradient elution with mixtures of acetonitrile (B52724) and water/buffer ethz.ch | |

| Detection | UV (after derivatization) or Mass Spectrometry (LC-MS) ethz.ch | |

| GC | Derivatization | Required to increase volatility (e.g., acylation, esterification) researchgate.net |

| Column | Capillary column (e.g., HP-5) researchgate.net | |

| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) researchgate.netresearchgate.net |

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique can unambiguously establish the absolute configuration of chiral centers, making it invaluable for the characterization of compounds like this compound.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, yielding detailed information about bond lengths, bond angles, and torsional angles. Furthermore, SCXRD reveals how the molecules are packed in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding. ua.ptnih.gov While a specific crystal structure for this compound may not be readily available in open literature, the methodology remains the gold standard for solid-state structural elucidation of such molecules. researchgate.net

Table 3: Information Obtainable from Single Crystal X-ray Diffraction

| Structural Information | Description |

|---|---|

| Molecular Connectivity | Confirms the bonding arrangement of atoms. |

| Stereochemistry | Determines the absolute configuration of chiral centers (e.g., R/S). |

| Bond Lengths and Angles | Provides precise measurements of intramolecular geometry. |

| Conformational Analysis | Reveals the three-dimensional shape of the molecule in the solid state. |

| Crystal Packing | Shows the arrangement of molecules in the unit cell. |

| Intermolecular Interactions | Identifies hydrogen bonds and other non-covalent interactions. |

Q & A

Q. What are the recommended synthetic routes for (R)-Ethyl 2-amino-3-hydroxypropanoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via esterification of L-serine derivatives. For example, (2S)-2-amino-3-hydroxypropanoate hydrochloride can be treated with thionyl chloride in methanol to form the methyl ester, followed by Boc protection using (BOC)₂O in THF with triethylamine as a base . Yield optimization requires anhydrous conditions, controlled temperature (0°C to room temperature), and purification via silica gel chromatography (0–50% ethyl acetate/hexane gradient) . Racemization risks are mitigated by avoiding prolonged heating and acidic conditions.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to confirm stereochemistry and functional groups (e.g., hydroxyl, amino, ester).

- X-ray crystallography : Resolves absolute configuration, as demonstrated for the racemic ethyl 2-amino-3-hydroxy-3-[4-(methylsulfonyl)phenyl]propanoate, revealing bond angles and torsion angles critical for structural validation .

- Polarimetry : Validates enantiomeric excess by measuring optical rotation .

Q. How do pH and temperature affect the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies should monitor hydrolysis of the ester group. Under acidic conditions (pH < 3), the ester hydrolyzes to the carboxylic acid, while basic conditions (pH > 9) promote amino group deprotonation. Thermal stability tests (e.g., 25°C vs. 40°C) reveal degradation kinetics. Storage at –20°C in anhydrous solvents (e.g., THF) minimizes decomposition .

Q. What are the key considerations in designing enzymatic resolution protocols for the (R)-enantiomer?

- Methodological Answer : Use lipases or esterases selective for the (S)-enantiomer. For example, Candida antarctica lipase B catalyzes hydrolysis of the (S)-ester, leaving the (R)-enantiomer intact. Reaction conditions (solvent, pH, temperature) must balance enzyme activity and substrate solubility. Monitor progress via chiral HPLC .

Q. How can researchers validate the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) separates enantiomers. Compare retention times with racemic standards. Alternatively, Mosher’s acid chloride derivatization followed by ¹H NMR analysis quantifies enantiomeric excess .

Advanced Research Questions

Q. How can reaction parameters be optimized to minimize racemization during synthesis of this compound?

- Methodological Answer : Racemization occurs via keto-enol tautomerism at the α-carbon. Mitigation strategies include:

- Using low temperatures (0–5°C) during amino group protection .

- Avoiding strong acids/bases; employ mild reagents like (BOC)₂O with triethylamine .

- Shortening reaction times and using aprotic solvents (e.g., THF) to limit proton exchange .

Q. What mechanistic explanations account for stereochemical outcomes in nucleophilic substitutions involving this compound?

- Methodological Answer : The hydroxyl group’s steric and electronic effects influence reactivity. For example, in halogenation (e.g., SOCl₂), the (R)-configuration directs nucleophilic attack via an SN2 mechanism, retaining stereochemistry. Computational studies (DFT) can model transition states to predict regioselectivity .

Q. How do contradictory bioactivity results arise from different assay conditions for this compound derivatives?

- Methodological Answer : Discrepancies may stem from:

- Solvent effects : Polar solvents (e.g., DMSO) enhance solubility but alter protein binding.

- pH-dependent ionization : The amino group’s protonation state affects membrane permeability.

- Metabolic instability : Ester hydrolysis in cell culture media reduces active compound concentration. Validate assays with LC-MS quantification of intact compound .

Q. What computational methods best predict the reactivity of this compound in complex reactions (e.g., oxidation or cross-coupling)?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For oxidation, the hydroxyl group’s HOMO energy predicts susceptibility to oxidizing agents like KMnO₄. Molecular dynamics simulations model solvent interactions and transition states .

Q. How should researchers address discrepancies between theoretical and experimental data in stability studies of this compound?

- Methodological Answer :

Reconcile differences by: - Validating computational models with experimental Arrhenius plots (thermal degradation).

- Accounting for solvent polarity’s impact on degradation pathways (e.g., hydrolysis vs. oxidation).

- Using high-purity standards and controlled atmosphere (N₂ glovebox) to exclude environmental variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.